2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a combination of brominated phenoxy and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-(propan-2-yl)phenol.
Etherification: The brominated phenol is then reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl bromide.
Oxadiazole Formation: The intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include debrominated derivatives.
Substitution: Products include substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving brominated phenoxy and oxadiazole moieties.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its brominated phenoxy and oxadiazole groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide: Lacks the oxadiazole moiety.
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Lacks the brominated phenoxy moiety.
Uniqueness
The unique combination of brominated phenoxy and oxadiazole moieties in 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide provides it with distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C21H22BrN3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C21H22BrN3O3/c1-13(2)15-7-8-18(17(22)10-15)27-12-19(26)23-11-20-24-21(25-28-20)16-6-4-5-14(3)9-16/h4-10,13H,11-12H2,1-3H3,(H,23,26) |
InChI Key |
ZQDZYUPJACZMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)C(C)C)Br |
Origin of Product |
United States |
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